2-Propyn-1-ol,3-[4-(1-methylethyl)phenyl]-(9CI)
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Overview
Description
2-Propyn-1-ol,3-[4-(1-methylethyl)phenyl]-(9CI) is an organic compound with the molecular formula C12H14O It is a derivative of propargyl alcohol, featuring an alkyne functional group and a phenyl ring substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper-Catalyzed Addition: One common method for synthesizing 2-Propyn-1-ol,3-[4-(1-methylethyl)phenyl]-(9CI) involves the copper-catalyzed addition of formaldehyde to acetylene.
Dehydrochlorination: Another method involves the dehydrochlorination of 3-chloro-2-propen-1-ol using sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound typically follows the copper-catalyzed addition route due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Propyn-1-ol,3-[4-(1-methylethyl)phenyl]-(9CI) can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-Propyn-1-ol,3-[4-(1-methylethyl)phenyl]-(9CI) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Propyn-1-ol,3-[4-(1-methylethyl)phenyl]-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the phenyl ring and isopropyl group contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Propargyl Alcohol: The simplest stable alcohol containing an alkyne functional group.
3-Phenylprop-2-yn-1-ol: A similar compound with a phenyl group but lacking the isopropyl substitution.
1-Phenyl-2-propyn-1-ol: Another related compound with a phenyl group and an alkyne functional group.
Uniqueness
2-Propyn-1-ol,3-[4-(1-methylethyl)phenyl]-(9CI) is unique due to the presence of both the alkyne functional group and the isopropyl-substituted phenyl ring.
Properties
IUPAC Name |
3-(4-propan-2-ylphenyl)prop-2-yn-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h5-8,10,13H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSISXVKKNXUSJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C#CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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